2-Chloro-2-propen-1-ol

説明

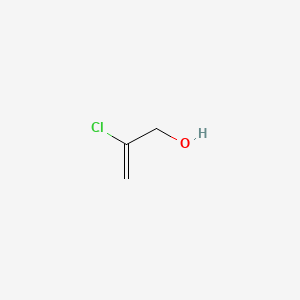

2-Chloro-2-propen-1-ol, also known as 2-chloroallyl alcohol, is an organic compound with the molecular formula C3H5ClO. It is a colorless liquid with a pungent odor and is primarily used in organic synthesis. The compound is characterized by the presence of both a hydroxyl group and a chlorine atom attached to a propenyl group, making it a versatile intermediate in various chemical reactions .

Synthetic Routes and Reaction Conditions:

Base-Mediated Reaction: One common method for synthesizing this compound involves the base-mediated reaction of 1,2,3-trichloropropane.

Photodissociation: Another method involves the photodissociation of this compound at 193 nm, which generates a radical intermediate.

Industrial Production Methods: Industrial production of this compound generally follows the base-mediated reaction route due to its efficiency and scalability. The reaction is conducted in large reactors with controlled temperature and pressure conditions to ensure high yield and purity of the product .

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Oxidation Reactions: The hydroxyl group in this compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Esterification Reactions: The compound can react with carboxylic acids or acid chlorides to form esters, which are useful intermediates in organic synthesis.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide, potassium hydroxide, or amines in aqueous or alcoholic solutions.

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Esterification: Carboxylic acids or acid chlorides in the presence of catalysts like sulfuric acid or pyridine.

Major Products Formed:

Substitution: 2-Propen-1-ol derivatives.

Oxidation: 2-Chloroacrolein or 2-chloropropenoic acid.

Esterification: Various esters depending on the carboxylic acid or acid chloride used.

科学的研究の応用

Catalytic Applications

One of the prominent applications of 2-chloro-2-propen-1-ol is in catalytic processes, particularly in the oligomerization of olefins. Recent studies have highlighted the use of novel catalysts to enhance the efficiency of this process.

Case Study: Cat-CrNP Catalyst

A significant advancement in the catalytic application of this compound was reported using a new catalyst, Cat-CrNP. This catalyst demonstrated high activity for the oligomerization of this compound under mild conditions (room temperature and low pressure) .

Key Findings:

- Catalyst Composition: The catalyst is a chromium(III) complex with nitrilotriacetate and 1,10-phenanthroline.

- Oligomerization Conditions: Conducted at atmospheric pressure for this compound.

- Product Characteristics: The oligomers produced were characterized by infrared spectroscopy, revealing a medium intensity stretch band indicative of O–H groups participating in hydrogen bonding.

Thermal Stability Analysis:

Thermogravimetric analysis (TGA) indicated that the oligomers undergo thermal decomposition in multiple stages, with significant mass loss observed at various temperature ranges .

Polymerization Applications

In addition to catalysis, this compound is also utilized in polymerization processes. The compound can be polymerized to form poly(2-chloroallyl alcohol), which has potential applications in materials science.

Case Study: Chromium Complex Catalysts

Research has shown that chromium(III) complex catalysts exhibit superior catalytic activity for the polymerization of this compound compared to traditional catalysts .

Catalyst Comparison:

| Catalyst Type | Activity Level | Notes |

|---|---|---|

| [Cr(dipic)₂][Cr(bipy)(dipic)H₂O]·2H₂O | High | Contains organic anions enhancing interaction with activators |

| [Cr(2-pic)₂(OH₂)₂]NO₃ | Moderate | Standard catalyst with lower activity |

Polymer Characteristics:

The resulting polymers were analyzed for their thermal properties using differential scanning calorimetry (DSC), revealing glass transition temperatures that indicate their potential utility in various applications .

Environmental Considerations

The degradation of 2-chloroallyl alcohol by certain bacterial strains has been documented, showcasing its potential for bioremediation applications. Pseudomonas species have been identified as capable of utilizing this compound as a carbon source, indicating its biodegradability .

作用機序

The mechanism of action of 2-chloro-2-propen-1-ol primarily involves its reactivity due to the presence of both a hydroxyl group and a chlorine atom. The hydroxyl group can participate in hydrogen bonding and nucleophilic reactions, while the chlorine atom can undergo nucleophilic substitution. These properties make it a versatile intermediate in various chemical reactions .

類似化合物との比較

2-Chloro-1-propanol: Similar in structure but lacks the double bond present in 2-chloro-2-propen-1-ol.

2-Methyl-2-propen-1-ol: Contains a methyl group instead of a chlorine atom, leading to different reactivity and applications.

3-Chloro-2-methyl-1-propene: Similar in having a chlorine atom and a double bond but differs in the position of the chlorine atom.

Uniqueness: this compound is unique due to its combination of a hydroxyl group and a chlorine atom attached to a propenyl group. This unique structure allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .

生物活性

2-Chloro-2-propen-1-ol, also known as allyl chloroformate, is a compound of significant interest due to its diverse biological activities and applications in organic synthesis. This article explores its biological activity, focusing on its catalytic properties, thermal stability, and toxicity, supported by data tables and relevant case studies.

This compound has the molecular formula C₃H₅ClO and is characterized by the presence of a chlorine atom attached to a propenol structure. Its chemical structure allows it to participate in various chemical reactions, including oligomerization and polymerization processes.

Catalytic Activity

Recent studies have highlighted the high catalytic activity of this compound in the oligomerization of olefins. For instance, research shows that complex compounds containing chromium(III) exhibit superior catalytic performance when used with this compound. The catalytic efficiency of these complexes is significantly higher than that of other catalysts, as demonstrated in the following table:

| Catalyst Type | Catalytic Activity (g∙mmol⁻¹∙bar⁻¹∙h⁻¹) |

|---|---|

| Chromium(III) Complex (e.g., [Cr(dipic)₂][Cr(bipy)(dipic)H₂O]·2H₂O) | 2609.86 |

| Chromium(III) Complex (e.g., [Cr(dipic)₂]Hdmbipy·2.5H₂O) | 2254.57 |

| Picolinate Complex (e.g., [Cr(2-pic)₂(H₂O)₂]NO₃) | 1434.33 |

| Picolinate Complex (e.g., [Cr(dipic)(H₂O)₃]Cl) | 632.5 |

These results indicate that the presence of chlorine in the structure enhances the catalytic activity during oligomerization reactions .

Thermal Stability

The thermal stability of oligomers derived from this compound has been extensively studied. A decomposition study revealed that the oligomers undergo thermal degradation in multiple stages:

| Temperature Range (°C) | Weight Loss (%) |

|---|---|

| Up to 140 | 10.21 |

| 140–200 | 5.91 |

| 200–440 | 24.62 |

| 440–750 | 12.01 |

| 750–1000 | 2.37 |

The glass transition temperature (Tg) for oligomers produced from this compound was observed at approximately -113 °C during cooling and -95 °C during heating, indicating its potential application in low-temperature environments .

Toxicity and Biological Effects

The biological effects of this compound have raised concerns regarding its toxicity. Studies have shown that exposure to this compound can lead to acute toxicity, including potential effects on the central nervous system (CNS), cardiac sensitization, and lethality at high concentrations. It is classified under hazardous materials due to its irritant properties and potential health risks upon inhalation or skin contact .

A detailed toxicity profile indicates that safety measures should be taken when handling this compound, particularly in industrial settings where exposure levels may exceed recommended limits.

Case Studies

- Microbial Degradation : A study involving three strains of Pseudomonas demonstrated their capability to utilize 2-chloroallyl alcohol as a sole carbon source for growth. The fastest growth was observed with strain JD2, which had a generation time of approximately 3.6 hours, indicating potential bioremediation applications .

- Polymer Production : Research into the polymerization of this compound has shown promising results for creating new materials with desirable properties for various applications in materials science .

特性

IUPAC Name |

2-chloroprop-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5ClO/c1-3(4)2-5/h5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSCXYTRISGREIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2073984 | |

| Record name | 2-Chloro-2-propen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2073984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5976-47-6 | |

| Record name | 2-Chloro-2-propen-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5976-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloroallyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005976476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-2-propen-1-ol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=508743 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-2-propen-1-ol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87536 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-2-propen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2073984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-CHLORO-2-PROPEN-1-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V60IX5IR93 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。